(4-Methoxy-1-benzothiophen-7-yl)methanol
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Overview
Description
(4-Methoxy-1-benzothiophen-7-yl)methanol is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and features a methoxy group at the 4-position and a methanol group at the 7-position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methoxybenzothiophene with formaldehyde under acidic conditions to introduce the methanol group at the 7-position .
Industrial Production Methods
Industrial production methods for (4-Methoxy-1-benzothiophen-7-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1-benzothiophen-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanol group, forming 4-methoxybenzothiophene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-1-benzothiophen-7-carboxylic acid.
Reduction: 4-Methoxybenzothiophene.
Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methoxy-1-benzothiophen-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzothiophen-7-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the methoxy and methanol groups.
4-Methoxybenzothiophene: Lacks the methanol group at the 7-position.
7-Hydroxybenzothiophene: Contains a hydroxyl group instead of a methoxy group at the 4-position.
Uniqueness
(4-Methoxy-1-benzothiophen-7-yl)methanol is unique due to the presence of both methoxy and methanol groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4-methoxy-1-benzothiophen-7-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUCNXJDWSMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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